molecular formula C14H29ClN2O3 B1378632 7-(7-Aminoheptanamido)heptanoic acid hydrochloride CAS No. 1423034-53-0

7-(7-Aminoheptanamido)heptanoic acid hydrochloride

Cat. No.: B1378632
CAS No.: 1423034-53-0
M. Wt: 308.84 g/mol
InChI Key: OWVBGHPTFAZJLB-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 7-(7-aminoheptanamido)heptanoic acid hydrochloride, which accurately describes the structural connectivity and functional group arrangement. The compound exists in two primary forms: the free acid with molecular formula C14H28N2O3 and molecular weight 272.38 grams per mole, and the hydrochloride salt form with molecular formula C14H29ClN2O3 and molecular weight 308.85 grams per mole. The Chemical Abstracts Service registry numbers distinguish between these forms, with 1308300-37-9 assigned to the free acid and 1423034-53-0 designated for the hydrochloride salt.

The structural connectivity can be represented through the Simplified Molecular Input Line Entry System code: C(CCCN)CCC(=O)NCCCCCCC(=O)O for the free acid form. The International Chemical Identifier string provides additional structural detail: InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) for the parent compound. The International Chemical Identifier Key SNEUQJCNIMVODV-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. Alternative nomenclature includes 7-(7-aminoheptanoylamino)heptanoic acid, which emphasizes the amide linkage between the two heptanoic acid-derived segments.

The molecular structure consists of a fourteen-carbon backbone with terminal amino and carboxylic acid groups connected through a central amide bond. This arrangement creates a symmetric-like structure where both terminal segments are seven-carbon chains, one bearing an amino group and the other a carboxylic acid functionality. The amide linkage occurs at the seventh carbon of each chain, resulting in the characteristic naming pattern. The presence of two nitrogen atoms and three oxygen atoms in the molecular formula reflects the amino, amide, and carboxylic acid functional groups that define the compound's chemical behavior and properties.

Properties

IUPAC Name

7-(7-aminoheptanoylamino)heptanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3.ClH/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19;/h1-12,15H2,(H,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVBGHPTFAZJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC(=O)NCCCCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with heptanoic acid and heptanediamine as the primary starting materials.

    Amidation Reaction: Heptanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with heptanediamine to form the intermediate 7-(7-Aminoheptanamido)heptanoic acid.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid (HCl) to form the hydrochloride salt of 7-(7-Aminoheptanamido)heptanoic acid.

Industrial Production Methods

Industrial production of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

7-(7-Aminoheptanamido)heptanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amidation reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
7-(7-Aminoheptanamido)heptanoic acid hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of the antiepileptic drug brivaracetam, which is used to treat epilepsy. The compound acts as a precursor that undergoes several chemical transformations to yield the final drug product .

2. Chiral Building Block
The compound's chiral nature allows it to be utilized as a building block for synthesizing chiral drugs. Its derivatives can be modified to enhance bioactivity or to impart specific pharmacokinetic properties, making it valuable in the development of new medications .

3. PROTAC Linker
In recent studies, 7-(7-Aminoheptanamido)heptanoic acid has been identified as a suitable linker for PROTAC (Proteolysis Targeting Chimeras) technology. This innovative approach allows for targeted protein degradation, providing a novel strategy for drug design and development .

Biochemical Research Applications

1. Peptide Synthesis
The compound is frequently used in peptide synthesis due to its ability to form stable amide bonds. It can be incorporated into peptides that are studied for their biological activities, including antimicrobial and anticancer properties .

2. Bioconjugation Techniques
In biochemical research, 7-(7-Aminoheptanamido)heptanoic acid hydrochloride can be employed in bioconjugation techniques, allowing for the attachment of various biomolecules (e.g., proteins, nucleic acids) to facilitate studies on molecular interactions and cellular functions .

Case Studies and Research Findings

Study Application Findings
Study on Brivaracetam SynthesisPharmaceutical IntermediateDemonstrated effective conversion rates and yields when using 7-(7-Aminoheptanamido)heptanoic acid as an intermediate .
Chiral Drug DevelopmentBuilding BlockHighlighted the utility of the compound in synthesizing optically pure drugs with enhanced therapeutic profiles .
PROTAC Technology ApplicationDrug DesignShowed promising results in targeted protein degradation using derivatives of 7-(7-Aminoheptanamido)heptanoic acid .

Mechanism of Action

The mechanism of action of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
7-Aminoheptanoic acid hydrochloride C₇H₁₆ClNO₂ 181.66 Monomeric form, synthesized via hydrolysis/decarboxylation (55% yield) Intermediate in organic synthesis
Methyl 7-aminoheptanoate hydrochloride C₈H₁₈ClNO₂ 195.68 Ester derivative; improved lipophilicity Used in peptide mimetics
Ethyl 7-(methylamino)heptanoate hydrochloride C₁₀H₂₂ClNO₂ 223.74 Methylamino substitution; esterified form Experimental building block for drug design
Tianeptine hydrochloride C₂₁H₂₆ClN₂O₄S 458.94 Dibenzothiazepine core + heptanoic acid chain Antidepressant (ATC: N06AX14)
Amineptine hydrochloride C₂₂H₂₆ClNO₂ 436.96 Tricyclic dibenzocycloheptenyl group CNS stimulant (discontinued due to abuse)

Key Observations :

  • Backbone Modifications: The target compound’s amide-linked dimer contrasts with monomeric esters (e.g., methyl/ethyl derivatives) and tricyclic derivatives (e.g., tianeptine). The amide bond may enhance stability compared to esters but reduce bioavailability due to increased polarity .
  • Pharmacological Relevance: Tianeptine and amineptine demonstrate that heptanoic acid derivatives with aromatic or cyclic substituents exhibit CNS activity. The absence of such groups in 7-(7-aminoheptanamido)heptanoic acid hydrochloride suggests distinct mechanisms or applications .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit good aqueous solubility. However, the amide bond in the target compound may reduce solubility compared to ester derivatives .
  • Crystallinity : Related hydrochloride salts (e.g., tianeptine) form stable crystalline structures, critical for pharmaceutical formulation .

Biological Activity

7-(7-Aminoheptanamido)heptanoic acid hydrochloride is a synthetic compound that has garnered attention for its significant biological activity. Characterized by a heptanoic acid backbone with both amino and amide functional groups, this compound exhibits diverse interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : Approximately 288.84 g/mol
  • Form : Typically presented as a hydrochloride salt to enhance solubility in aqueous solutions.

The unique structure of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride contributes to its reactivity and interaction with biological systems. The presence of both an amino group and an amide group allows for versatile biochemical interactions.

Biological Activities

The compound has been studied for various biological activities, including:

  • Receptor Binding :
    • Acts as a ligand for multiple receptors, influencing cellular signaling pathways.
    • Exhibits binding affinity to receptors involved in metabolic processes and cell signaling.
  • Enzyme Modulation :
    • Inhibits specific enzymes, potentially altering biochemical pathways critical for disease progression.
    • For instance, it may inhibit acetylcholinesterase (AChE), enhancing cholinergic signaling, which is beneficial in neurodegenerative conditions.
  • Antimicrobial Properties :
    • Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.
    • Potential applications in treating infections due to its antimicrobial activity.
  • Anticancer Potential :
    • Preliminary studies suggest it may induce apoptosis in cancer cells, inhibiting tumor growth.
    • Research indicates that similar compounds can exhibit cytotoxic effects superior to established chemotherapeutic agents.

The biological activity of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like AChE, preventing the breakdown of neurotransmitters.
  • Cell Signaling Modulation : Its structural features facilitate binding to various receptors, modulating critical signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
7-Aminoheptanoic AcidC₇H₁₄N₂O₂Simpler structure; lacks amide functionality
6-Acetamidohexanoic AcidC₈H₁₅N₂O₂Contains an acetyl group instead of an amino group
Ethyl 7-Aminoheptanoate HydrochlorideC₉H₁₈ClN₂O₂Ester derivative with different solubility properties

The dual functional groups (amine and amide) in 7-(7-Aminoheptanamido)heptanoic acid hydrochloride provide distinct reactivity compared to simpler derivatives, enhancing its potential for diverse biochemical interactions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotection : Research indicates that compounds with similar structures can inhibit AChE effectively, which is crucial for enhancing cholinergic signaling in Alzheimer's models.
  • Antitumor Activity : Investigations into related compounds have shown promising results in inducing apoptosis in cancer cell lines, suggesting that further exploration of this compound could lead to novel anticancer therapies.

Q & A

Q. Q1. What are the recommended analytical methods for characterizing 7-(7-Aminoheptanamido)heptanoic acid hydrochloride in purity assessments?

Answer: Purity analysis requires a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar functional groups (amide, carboxylic acid) .
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm backbone structure, with D2_2O as a solvent to suppress proton exchange interference from the hydrochloride group .
  • Elemental Analysis: Validate stoichiometry (C, H, N, Cl) against theoretical values to confirm salt formation .

Q. Q2. How should researchers handle solubility challenges during in vitro assays with this compound?

Answer:

  • Solvent Selection: Test aqueous buffers (pH 4–7) with 10–20% DMSO or methanol, as the hydrochloride salt enhances water solubility compared to the free base .
  • Sonication: Apply 15-minute sonication cycles at 40°C to disperse aggregates. Monitor solubility via dynamic light scattering (DLS) .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to potential mucous membrane irritation .
  • Ventilation: Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
  • Waste Disposal: Neutralize acidic residues (pH 7–8) before disposal, adhering to institutional guidelines for halogenated organics .

Advanced Research Questions

Q. Q4. How can computational modeling optimize reaction pathways for synthesizing this compound?

Answer:

  • Quantum Mechanical Calculations: Use density functional theory (DFT) to model amide bond formation energetics between 7-aminoheptanoic acid and its activated ester .
  • Reaction Path Screening: Employ software like Gaussian or ORCA to identify low-energy intermediates, reducing trial-and-error in coupling reagent selection (e.g., DCC vs. EDC) .
  • Solvent Effects: Simulate polarity effects using COSMO-RS to predict yield improvements in aprotic solvents (e.g., DMF) .

Q. Q5. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?

Answer:

  • Controlled Degradation Studies: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free amine or carboxylic acid) .
  • Kinetic Modeling: Apply first-order decay models to quantify half-life differences. Cross-validate with Arrhenius plots for thermal stability correlations .
  • Contradiction Resolution: Compare buffer ionic strengths and counterion effects (e.g., phosphate vs. acetate), which may alter degradation rates .

Q. Q6. How can researchers design experiments to probe the compound’s interactions with biological membranes?

Answer:

  • Liposome Binding Assays: Prepare phosphatidylcholine liposomes and measure partitioning using fluorescence anisotropy with dansyl-labeled analogs .
  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to quantify binding kinetics (ka/kd) under physiological salt conditions .
  • Molecular Dynamics (MD): Simulate insertion dynamics of the heptanoic acid backbone into lipid bilayers using GROMACS .

Methodological Challenges and Solutions

Q. Q7. What techniques mitigate interference from hydrochloride counterions in mass spectrometry?

Answer:

  • Ion Suppression Mitigation: Use hydrophilic interaction liquid chromatography (HILIC) to separate chloride ions from the analyte .
  • Post-Column Additives: Introduce 0.1% acetic acid to enhance protonation of the target molecule, reducing chloride adduct formation .

Q. Q8. How to validate synthetic yields when scaling up from milligram to gram quantities?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress and detect byproducts (e.g., unreacted amine) .
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and mixing rates, minimizing batch-to-batch variability .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address batch variability in biological activity studies?

Answer:

  • Quality Control (QC) Metrics: Require ≥95% purity (HPLC) and ≤0.5% residual solvent (GC-MS) for all batches .
  • Bioassay Normalization: Include internal controls (e.g., reference inhibitors) to calibrate activity measurements across batches .

Q. Q10. What statistical approaches are robust for analyzing dose-response data with this compound?

Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism .
  • Bootstrap Analysis: Calculate 95% confidence intervals for EC50_{50} values to assess reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-(7-Aminoheptanamido)heptanoic acid hydrochloride
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7-(7-Aminoheptanamido)heptanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.